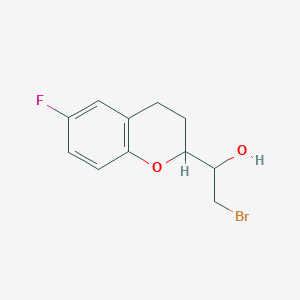

2-Bromo-1-(6-fluorochroman-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-(6-fluorochroman-2-yl)ethanol is a brominated ethanol derivative featuring a chroman core substituted with fluorine at the 6-position. Chroman (a benzopyran derivative) consists of a benzene ring fused to a tetrahydropyran ring, providing a rigid bicyclic framework. The bromoethanol moiety (–CH(Br)CH2OH) introduces reactivity for nucleophilic substitution or further functionalization. The fluorine atom at position 6 likely enhances electronic effects, influencing dipole moments and intermolecular interactions. While direct synthesis protocols for this compound are absent in the provided evidence, analogous compounds (e.g., 2-bromo-1-(aryl)ethanols) are synthesized via bromination of acetophenones followed by stereoselective reduction or bioreduction . The chroman structure may confer unique solubility and steric properties compared to simpler aryl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-fluorochroman-2-yl)ethanol can be achieved through a multi-step process. One common method involves the bromination of 1-(6-fluorochroman-2-yl)ethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-fluorochroman-2-yl)ethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of 1-(6-fluorochroman-2-yl)ethanol derivatives with different functional groups.

Oxidation: Formation of 2-bromo-1-(6-fluorochroman-2-yl)ethanone.

Reduction: Formation of 1-(6-fluorochroman-2-yl)ethane.

Scientific Research Applications

2-Bromo-1-(6-fluorochroman-2-yl)ethanol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and central nervous systems.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-fluorochroman-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity towards molecular targets, influencing biological pathways.

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-1-(6-fluorochroman-2-yl)ethanol with structurally related bromoethanol derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Key Properties of Bromoethanol Derivatives

Substituent Effects

- Bromine increases molecular weight and lipophilicity, as seen in 2-bromo-1-(4-bromophenyl)ethanol (MW 279.96) .

- Steric Hindrance: Bulkier substituents like naphthyl reduce reaction yields (e.g., 76% for 2-bromo-1-(naphthyl)ethanol) due to steric challenges during synthesis . In contrast, smaller substituents (e.g., 4-fluorophenyl) allow higher enantioselectivity in bioreductions .

- Chroman Core vs. Aromatic Rings: The chroman system in the target compound introduces a rigid bicyclic structure, likely enhancing thermal stability compared to monocyclic analogs. However, this may reduce solubility in nonpolar solvents.

Q & A

Basic Research Questions

Q. How is the crystal structure of 2-Bromo-1-(6-fluorochroman-2-yl)ethanol determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound is crystallized using solvents like heptane/ethyl acetate, and data are collected at controlled temperatures (e.g., 305 K). Refinement is performed using SHELXL software, which optimizes atomic positions and thermal parameters. Metrics like R-factor (<0.06) and data-to-parameter ratios (>15:1) validate accuracy .

Q. What synthetic routes are employed to prepare this compound?

- Methodological Answer : A common pathway involves enantiopure precursors such as 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol. Bromination is achieved via nucleophilic substitution (e.g., NaBr in DMF) under controlled temperatures. Chiral resolution may involve chiral chromatography or asymmetric catalysis to retain stereochemical integrity .

Q. Which spectroscopic techniques confirm the compound’s identity and purity?

- Methodological Answer :

- NMR : 1H and 13C NMR identify substituent environments (e.g., fluorine-induced deshielding at 6-position).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 275.03).

- IR : Stretching frequencies for -OH (~3400 cm−1) and C-Br (~550 cm−1) are diagnostic .

Q. What are common derivatives synthesized from this compound?

- Methodological Answer :

- Oxidation : Using KMnO4 in acidic conditions yields 2-bromo-1-(6-fluorochroman-2-yl)ethanone.

- Reduction : NaBH4 in ethanol converts the bromoethanol to a diol derivative.

- Substitution : Azide or thiocyanate groups replace bromine via SN2 mechanisms in DMF .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The 6-fluoro group directs electrophilic substitution para to itself, while the bromine at C2 acts as a leaving group. Steric hindrance from the chroman ring slows nucleophilic attacks at C1. Comparative studies with analogs (e.g., 2-Bromo-1-(4-chlorophenyl)ethanone) show fluorine’s electron-withdrawing effect accelerates aryl halide exchange reactions .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to control stereochemistry during bromination.

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer.

- Crystallization-Induced Asymmetric Transformation (CIAT) : Solvent mixtures promote crystallization of the desired enantiomer .

Q. How can competing elimination pathways be suppressed during functionalization?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states and reduce β-hydride elimination.

- Temperature Control : Reactions below 0°C favor substitution over elimination.

- Additives : Crown ethers or TBAB (tetrabutylammonium bromide) enhance nucleophilicity in SN2 reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) using force fields.

- QSAR : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., fluorine’s Hammett σp) with antimicrobial IC50 values.

- MD Simulations : GROMACS assesses conformational stability in lipid bilayers .

Properties

IUPAC Name |

2-bromo-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,9,11,14H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMJPYMSRJJACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.